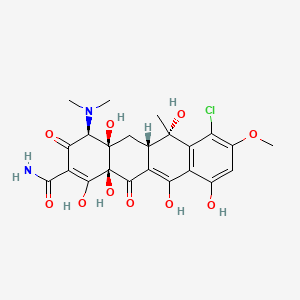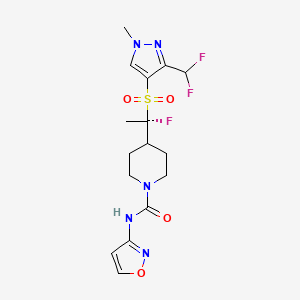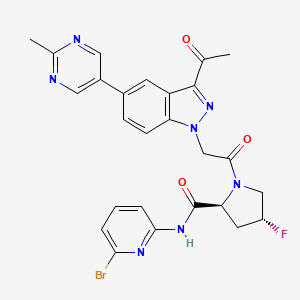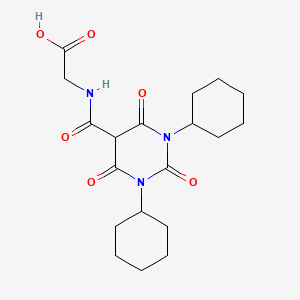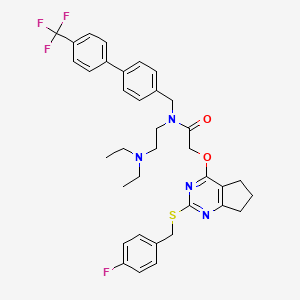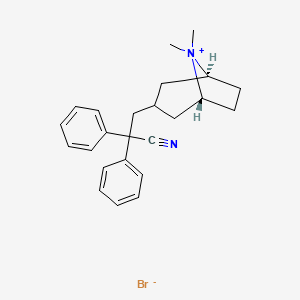
DDD100097
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DDD100097 is an inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT) with markedly improved blood-brain barrier permeability.
科学的研究の応用
Drug Delivery Systems
Drug delivery systems (DDS), such as lipid- or polymer-based nanoparticles, are designed to enhance the pharmacological and therapeutic properties of drugs. These systems have overcome early challenges and are now used clinically, particularly in anticancer and antifungal drugs. They are also being explored for delivering new drugs from proteomics or genomics research and for ligand-targeted therapeutics (Allen & Cullis, 2004).
Differential Display Technology
Differential display (DD) technology allows the detection and identification of differentially expressed genes. Over the past decade, DD has been widely used in various biological systems such as bacteria, yeast, flies, plants, and mammals, for gene "fishing" expeditions and other biological problem studies (Liang, 2002).
Digital Droplet PCR
Digital droplet PCR (ddPCR) is a precise DNA quantification technology used in CNV analysis, rare variant detection, SNP genotyping, and transcript quantification. It combines microfluidics technology with TaqMan-based PCR, providing simplicity, speed, and accuracy (Mazaika & Homsy, 2014).
Drug Delivery Devices Fabrication
Selective laser sintering (SLS) has been utilized to create porous disc matrices for drug delivery devices (DDD). This study investigated the influence of part-bed temperature on the porosity of these matrices, demonstrating SLS's viability in producing DDDs with variable porosity (Low et al., 2001).
Biomimetic Nanostructures in Drug Delivery
Biomimetic nanostructures and cues are used in drug delivery systems to mimic biological structures and processes. These systems aim to enhance drug efficiency, bioavailability, and biocompatibility by targeting diseased tissues with nanocarrier-based DDSs (Rasheed et al., 2019).
Material Science Simulations
Discrete dislocation dynamics (DDD) simulations in material science help model the plastic behavior of crystalline materials. This research improved the simulation time of Micromegas, a 3-D DDD application, leading to more efficient scientific outcomes (Ciorba et al., 2010).
Species Delimitation in Microorganisms
Genome Blast Distance Phylogeny (GBDP) offers a digital replacement for wet-lab DNA-DNA hybridization (DDH), improving accuracy and providing digital DDH values for consistent prokaryotic species delimitation (Meier-Kolthoff et al., 2013).
Document Driven Design in Scientific Computing
Document Driven Design (DDD) was evaluated for its use in developing Scientific Computing Software (SCS). The study suggested the need for more research on the impact of DDD on SCS, highlighting its potential benefits and challenges (Smith et al., 2016).
Direct Detection Device in Electron Microscopy
Direct detection device (DDD) cameras enhance spatial resolution and signal-to-noise ratio in electron microscopy, offering better performance than charge-coupled device (CCD) systems (Jin et al., 2008).
High-Throughput Droplet Digital PCR
High-throughput droplet digital PCR (ddPCR) facilitates absolute quantitation of DNA copy number, offering more precision and sensitivity than real-time PCR in various applications like measuring germline copy number variation and detecting rare alleles (Hindson et al., 2011).
特性
CAS番号 |
1215012-74-0 |
|---|---|
製品名 |
DDD100097 |
分子式 |
C22H30Cl2F2N4O2S |
分子量 |
523.46 |
IUPAC名 |
2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methyl-4-piperidinyl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide |
InChI |
InChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3 |
InChIキー |
HLJCVRXGZMOFDS-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(Cl)C=C(CCCC2CCN(C)CC2)C=C1Cl)(N(C(F)F)C3=C(C)N(C)N=C3C)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DDD100097; DDD-100097; DDD 100097; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
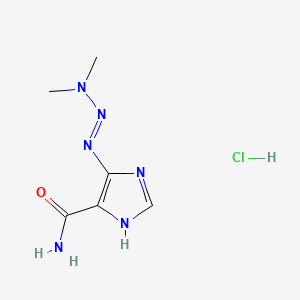
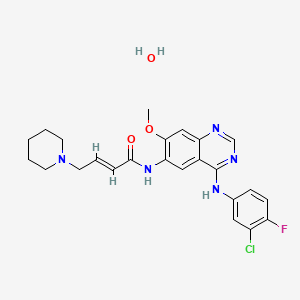
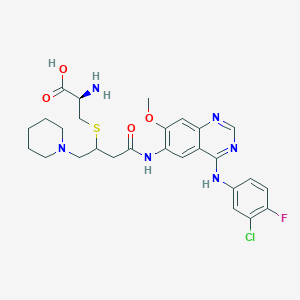
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
